molecular formula C11H16O7 B12108028 Xylitol, 1,5-anhydro-, triacetate

Xylitol, 1,5-anhydro-, triacetate

Cat. No.: B12108028
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylitol, 1,5-anhydro-, triacetate typically involves the acetylation of xylitol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation .

Mechanism of Action

The mechanism of action of Xylitol, 1,5-anhydro-, triacetate involves its hydrolysis to release xylitol and acetic acid. Xylitol is known to inhibit the growth of certain bacteria by interfering with their energy production pathways. The acetyl groups can also interact with cellular components, affecting various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Xylitol, 1,5-anhydro-, triacetate is unique due to its specific arrangement of acetyl groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and solubility .

Biological Activity

Xylitol, a five-carbon sugar alcohol, has garnered attention for its various biological activities, particularly in the context of dental health, metabolic effects, and potential therapeutic applications. The compound "Xylitol, 1,5-anhydro-, triacetate" is a derivative of xylitol that may exhibit unique properties due to its structural modifications. This article explores the biological activity of this compound based on diverse research findings.

Overview of Xylitol and Its Derivatives

Xylitol is widely recognized for its role as a sugar substitute, particularly in sugar-free products aimed at diabetic patients. Its derivatives, including 1,5-anhydro-xylitol and triacetate forms, have been studied for their potential health benefits and applications in various fields.

Biological Activities

1. Dental Health

Xylitol has been extensively studied for its effects on oral health. Its ability to inhibit the growth of Streptococcus mutans, a primary pathogen in dental caries, is well-documented. Research indicates that xylitol reduces plaque formation and enhances remineralization of enamel:

  • Case Study : In a study involving children with fixed orthodontic appliances, chewing gum containing xylitol significantly reduced dental plaque weight by 43% to 47% over 28 days .

2. Antimicrobial Properties

The antimicrobial effects of xylitol extend beyond oral pathogens. It has shown efficacy against various bacteria responsible for respiratory infections:

  • Mechanism : Xylitol reduces the adherence of Streptococcus pneumoniae to epithelial cells, which may lower the incidence of acute otitis media .

3. Metabolic Effects

Xylitol is metabolized through an insulin-independent pathway, making it suitable for diabetic patients. The slow conversion to glucose minimizes spikes in blood sugar levels:

  • Research Findings : Studies indicate that xylitol can be transformed into glucose-6-phosphate in the liver without significant insulin involvement .

Comparative Analysis of Biological Activities

Activity Xylitol 1,5-Anhydro-xylitol Triacetate Derivative
Dental HealthReduces S. mutansLimited studiesPotentially enhanced
Antimicrobial EffectsEffective against respiratory pathogensLimited studiesPotentially enhanced
Metabolic ProfileInsulin-independentSimilar metabolic pathwayAltered due to acetylation

Pharmacological Potential

Recent studies have highlighted the pharmacological potential of xylitol and its derivatives:

  • Anti-inflammatory Activity : Xylitol has been shown to suppress the expression of inflammatory cytokines such as IL-1α, which may have implications for conditions characterized by chronic inflammation .
  • Anti-cancer Properties : Preliminary data suggest that xylitol may exhibit anti-cancer activity by modulating cellular pathways involved in tumor growth and metastasis .

Synthesis and Applications

The synthesis of "this compound" involves chemical modifications that enhance its stability and possibly its bioactivity:

  • Synthesis Methodology : Various synthetic routes have been explored to produce xylitol derivatives with improved solubility and bioavailability .

Properties

IUPAC Name

(4,5-diacetyloxyoxan-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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